Anastrozole EP Impurity I
Overview
Description
Anastrozole EP Impurity I, also known as 2,2’- [5- (Chloromethyl)benzene-1,3-diyl]bis (2-methylpropanenitrile), is an impurity standard of Anastrozole . It is chemically a nonsteroidal aromatase inhibitor .
Molecular Structure Analysis
The molecular formula of Anastrozole EP Impurity I is C15H17ClN2 . Its molecular weight is 260.76 .Scientific Research Applications
Identification and Characterization in Pharmaceutical Research
- Impurity Detection and Characterization: Anastrozole EP Impurity I has been identified as one of the impurities in the pharmaceutical ingredient anastrozole. It was characterized using high-performance liquid chromatography (HPLC), LC-MS/MS, GCMS, and NMR spectroscopy (Hiriyanna & Basavaiah, 2008).
Development of Analytical Methods
- Analytical Method Development: Research on anastrozole and its impurities, including Anastrozole EP Impurity I, has led to the development of stability-indicating analytical methods. These methods are crucial for ensuring the quality and purity of anastrozole in pharmaceutical formulations (Reddy et al., 2009).
Synthesis Optimization
- Synthesis and Yield Improvement: Studies involving Anastrozole EP Impurity I have contributed to optimizing the synthesis process of anastrozole. The use of phase-transfer catalysts in the synthesis has been shown to improve yield and reduce impurities, including Anastrozole EP Impurity I (Quyen et al., 2015).
Drug Formulation and Delivery
- Transdermal Drug Delivery Systems: Research has explored the development of anastrozole-in-adhesive transdermal drug delivery systems. This research is relevant to understanding the stability and release profiles of anastrozole and its impurities (Regenthal et al., 2018).
Pharmacokinetics and Pharmacodynamics
- Pharmacokinetic and Pharmacodynamic Studies: Studies have been conducted to understand the pharmacokinetics and pharmacodynamics of anastrozole, which inherently includes understanding the role and behavior of impurities like Anastrozole EP Impurity I (Mauras et al., 2009).
Pharmacogenomics
- Pharmacogenomic Research: Investigations into the pharmacogenomics of anastrozole, involving its metabolism and plasma concentrations, indirectly inform the understanding of Anastrozole EP Impurity I (Dudenkov et al., 2019).
Drug Stability Testing
- Stress Stability Testing: Anastrozole EP Impurity I has been a focus in studies aimed at understanding the stability of anastrozole under various stress conditions, which is crucial for the development of stable pharmaceutical products (Saravanan et al., 2007).
properties
IUPAC Name |
2-[3-(chloromethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNGPKBBTHINTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CCl)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598265 | |
Record name | 2,2'-[5-(Chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anastrozole EP Impurity I | |
CAS RN |
120511-91-3 | |
Record name | 5-(Chloromethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120511-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-(Chloromethyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-[5-(Chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-(CHLOROMETHYL)-5-(2-CYANOPROPAN-2-YL)PHENYL)-2-METHYLPROPANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6KB3ICZ1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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